6-Deoxyfagomine is a natural product found in Lycium chinense with data available.

6-Deoxyfagomine

CAS No.: 197449-09-5

Cat. No.: VC16990333

Molecular Formula: C6H13NO2

Molecular Weight: 131.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 197449-09-5 |

|---|---|

| Molecular Formula | C6H13NO2 |

| Molecular Weight | 131.17 g/mol |

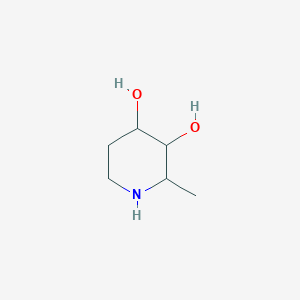

| IUPAC Name | 2-methylpiperidine-3,4-diol |

| Standard InChI | InChI=1S/C6H13NO2/c1-4-6(9)5(8)2-3-7-4/h4-9H,2-3H2,1H3 |

| Standard InChI Key | RMJCALHKIHCSMY-UHFFFAOYSA-N |

| Canonical SMILES | CC1C(C(CCN1)O)O |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

6-Deoxyfagomine (IUPAC name: 2-methylpiperidine-3,4-diol) belongs to the piperidine class of organoheterocyclic compounds. Its canonical SMILES notation (CC1C(C(CCN1)O)O) reflects a six-membered ring with hydroxyl groups at positions 3 and 4 and a methyl substituent at position 2 . The compound’s stereochemistry is defined as (2R,3R,4R), which influences its biochemical interactions.

Table 1: Key Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 131.17 g/mol | PubChem 2.1 |

| XLogP3 | -0.9 | XLogP3 3.0 |

| Hydrogen Bond Donors | 3 | Cactvs 3.4.6.11 |

| Topological PSA | 52.50 Ų | admetSAR 2 |

| Rotatable Bonds | 0 | Cactvs 3.4.6.11 |

Spectroscopic and Computational Data

The InChIKey (RMJCALHKIHCSMY-UHFFFAOYSA-N) facilitates database searches, while mass spectrometry confirms an exact mass of 131.094628657 Da . Density functional theory (DFT) calculations predict low lipophilicity (AlogP = -0.91), suggesting high solubility in polar solvents .

Natural Occurrence and Biosynthesis

Botanical Sources

6-Deoxyfagomine was initially isolated from Lycium chinense, a plant used in traditional medicine . A 2022 LC-MS/MS study revealed its presence in sugarcane (Saccharum officinarum) rind, particularly in cultivars ROC22, F172, and YT71/210 . These varieties exhibited total alkaloid contents of 12.4–15.8 mg/g dry weight, with 6-deoxyfagomine constituting 4.7–6.2% of the alkaloid fraction .

Biosynthetic Pathways

While the exact pathway remains uncharacterized, homology to fagomine biosynthesis suggests a route involving:

-

Lysine Decarboxylation: Formation of cadaverine via lysine decarboxylase.

-

Oxidative Deamination: Conversion to Δ¹-piperideine by copper amine oxidase.

-

Hydroxylation and Methylation: Sequential hydroxylation at C3/C4 and methyl transfer to C2 .

Gene expression analyses in sugarcane implicate cytochrome P450 monooxygenases (CYP71 family) in these modifications .

Analytical Detection Methods

LC-MS/MS Profiling

The identification of 6-deoxyfagomine in sugarcane utilized a C18 column (2.1 × 100 mm, 1.8 μm) with a 0.1% formic acid/acetonitrile gradient. Key MS parameters included:

-

Ionization Mode: Positive electrospray (+ESI)

-

Collision Energy: 20–35 eV

Table 2: Chromatographic Conditions for Alkaloid Separation

| Parameter | Specification |

|---|---|

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 μL |

| Run Time | 25 min |

Pharmacological Properties

Antioxidant Activity

Sugarcane rind extracts containing 6-deoxyfagomine demonstrated dose-dependent DPPH radical scavenging (IC₅₀ = 38.7 μg/mL in YT71/210), surpassing ascorbic acid at concentrations >50 μg/mL . The compound’s hydroxyl groups likely donate protons to neutralize reactive oxygen species.

ADMET Profiling

admetSAR 2.0 predictions indicate favorable pharmacokinetics:

-

Human Intestinal Absorption: 84.15% probability

-

Blood-Brain Barrier Permeation: 57.50% probability

-

CYP Inhibition: Low affinity for CYP3A4 (99.31% non-inhibitory) .

Notably, 6-deoxyfagomine shows no predicted carcinogenicity (95% non-carcinogenic) .

Future Research Directions

-

Synthetic Optimization: Develop stereoselective synthesis routes for large-scale production.

-

Target Identification: Use molecular docking to explore interactions with α-glucosidase and NMDA receptors.

-

Clinical Trials: Validate antioxidant and neuroprotective claims in mammalian models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume